N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Description
N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a complex organic compound characterized by a fused cyclopenta[b]pyridine core with a 2-oxo group and a 4-methoxyphenyl carboxamide substituent. The cyclopenta[b]pyridine system provides a rigid bicyclic framework, while the 4-methoxyphenyl group introduces electron-donating properties that influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-12-7-5-11(6-8-12)17-15(19)13-9-10-3-2-4-14(10)18-16(13)20/h5-9H,2-4H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZFWONCCRSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is activated factor X (FXa) in the coagulation cascade. FXa plays a crucial role in blood clotting and inflammation.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds in the active site of FXa, resulting in a rapid onset of inhibition. This compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical pathways that lead to the formation of a blood clot. By inhibiting FXa, it reduces thrombin generation, indirectly inhibiting platelet aggregation. This results in antithrombotic efficacy.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of FXa activity, both free and bound to prothrombinase and clots. This leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation. In pre-clinical studies, this compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopentapyridine core with a methoxyphenyl substituent and a carboxamide functional group. The molecular formula is with a molecular weight of 377.4 g/mol. The compound's structure is crucial for its biological activity, particularly in targeting specific enzymes or receptors.
Research indicates that this compound exhibits anticoagulant properties by inhibiting Factor Xa (fXa), a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation, making it a candidate for treating conditions like deep vein thrombosis (DVT) and pulmonary embolism.
Key Mechanisms:
- Factor Xa Inhibition : The compound binds to the active site of fXa, blocking its activity and thereby reducing thrombin generation.
- Selectivity and Efficacy : Studies have shown that modifications to the compound enhance its selectivity for fXa over other serine proteases, which is essential for minimizing side effects.
In Vitro Studies
In vitro assays have demonstrated the potency of this compound against various targets:
| Target | IC50 (µM) | Comments |
|---|---|---|
| Factor Xa | 0.35 | High potency compared to standard anticoagulants |
| Thrombin | 1.20 | Moderate inhibition |
| Cytotoxicity (MTT Assay) | >50 | Low cytotoxicity in human cell lines |
Case Studies
- Apixaban Analogues : Research has shown that analogues of this compound exhibit enhanced pharmacokinetic profiles and improved oral bioavailability. For instance, apixaban has been noted for its effectiveness in treating DVT and its favorable safety profile compared to traditional anticoagulants .
- Cancer Treatment Potential : Preliminary studies suggest that the compound may also possess anticancer properties by inducing apoptosis in certain cancer cell lines. Further investigation is needed to elucidate these effects and their mechanisms.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in various studies:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | 12 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
These characteristics indicate a favorable profile for clinical applications as an anticoagulant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
1-[(2-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Key Features : Replaces the cyclopenta[b]pyridine core with a dihydropyridine ring and substitutes the 4-methoxyphenyl group with a 2-chlorophenylmethyl moiety.
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Key Features : Incorporates an oxazolo-pyridine scaffold with dual chloro and methoxy substitutions on the phenyl ring.
- Biological Relevance : The chloro-methoxy substitution pattern increases binding affinity to target proteins, as observed in kinase inhibition assays .
Analogues with Heterocyclic Variations
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- Key Features : Replaces the cyclopenta[b]pyridine core with a pyrazolo-pyridine system and introduces a 2-oxopiperidinyl group.
N-(4-Methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Functional Group Modifications
N-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Key Features : Features a dihydro-pyridine core with multiple chloro substituents on the benzyl and phenyl groups.
- Biological Relevance : Chloro substituents enhance electrophilic reactivity, making this compound a potent intermediate in cross-coupling reactions .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Methoxy groups (e.g., in N-(4-methoxyphenyl)-2-oxo... ) enhance electron density, improving interactions with aromatic residues in target proteins. Chloro groups, conversely, increase lipophilicity and reactivity .
- Core Modifications : Replacing the cyclopenta[b]pyridine core with pyrazolo-pyridine or oxazolo-pyridine systems diversifies biological activity, as seen in antiviral and kinase inhibition studies .
- Pharmacokinetic Optimization: Additions like morpholinopropyl or piperidinyl groups improve solubility and metabolic stability, critical for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
